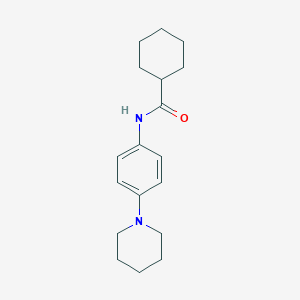
3-chloro-N-(3-isobutyramidophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-isobutyramidophenyl)benzamide, also known as CI-994, is a synthetic compound that has shown potential in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-isobutyramidophenyl)benzamide involves the inhibition of HDAC activity. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, 3-chloro-N-(3-isobutyramidophenyl)benzamide can increase acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(3-isobutyramidophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HDAC activity, it can also induce the expression of genes that promote cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, 3-chloro-N-(3-isobutyramidophenyl)benzamide has been found to have limited efficacy in some types of cancer, and more research is needed to fully understand its effects.
Advantages and Limitations for Lab Experiments
3-chloro-N-(3-isobutyramidophenyl)benzamide has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of literature on its effects. However, 3-chloro-N-(3-isobutyramidophenyl)benzamide has some limitations for lab experiments. It has been found to have limited efficacy in some types of cancer, which means that it may not be effective for all types of cancer. Additionally, it can be toxic at high doses, which means that care must be taken when handling and administering the compound.
Future Directions
There are a number of future directions for research on 3-chloro-N-(3-isobutyramidophenyl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict which patients will respond to treatment with 3-chloro-N-(3-isobutyramidophenyl)benzamide. Additionally, there is ongoing research on the use of 3-chloro-N-(3-isobutyramidophenyl)benzamide in combination with other cancer treatments, such as immunotherapy. Overall, 3-chloro-N-(3-isobutyramidophenyl)benzamide has shown promise in the treatment of cancer and other diseases, and more research is needed to fully understand its potential.
Synthesis Methods
3-chloro-N-(3-isobutyramidophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 3-isobutyramidoaniline. The resulting intermediate is then subjected to further reactions to produce the final product. This synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
3-chloro-N-(3-isobutyramidophenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, 3-chloro-N-(3-isobutyramidophenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3-chloro-N-(3-isobutyramidophenyl)benzamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
properties
Product Name |
3-chloro-N-(3-isobutyramidophenyl)benzamide |
|---|---|
Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ZXAGKBUSUTVPML-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)


![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)